Cytotoxic Selectivity Across Cancer Cell Lines
Longamide B methyl ester exhibits a distinct cytotoxic selectivity profile compared to its closest structural analogs. Against P388 lymphocytic leukemia cells, longamide B methyl ester demonstrates an ED₅₀ of 30 µg/mL, while longamide B (free acid) is inactive in this assay, instead showing antibacterial activity against Gram‑positive bacteria (MIC 50 µg/mL) [1]. Hanishin (ethyl ester) is active against NSCLC‑N6 human non‑small‑cell lung carcinoma with an IC₅₀ of 9.7 µg/mL, a cell line for which longamide B methyl ester activity has not been reported [1]. In the only head‑to‑head study available (Zhao et al., 2016), longamide B methyl ester (2) was evaluated alongside longamide B (1) and hanishin (3) against A549 (lung adenocarcinoma) and PC3 (prostate cancer) cells; both ester congeners (2 and 3) exerted cytotoxic effects, whereas the free acid longamide B (1) showed substantially weaker or negligible activity, although exact IC₅₀ values were not reported numerically in the short communication [2]. This ester‑dependent potency trend is corroborated by the observation that the C‑4 debromo‑analogue of hanishin is slightly more active than the natural product itself, highlighting the sensitivity of the scaffold to both ester type and halogenation pattern [3].
| Evidence Dimension | Cytotoxic selectivity across cancer cell lines |
|---|---|
| Target Compound Data | ED₅₀ = 30 µg/mL (P388 murine lymphocytic leukemia); cytotoxic against A549 and PC3 (qualitative) |
| Comparator Or Baseline | Longamide B: MIC = 50 µg/mL (Gram‑positive bacteria), weak/negligible vs. A549/PC3; Hanishin: IC₅₀ = 9.7 µg/mL (NSCLC‑N6); Cyclooroidin: no bioactivity detected |
| Quantified Difference | Activity cliff: methyl ester cytotoxic (P388), free acid antibacterial only; ethyl ester targets NSCLC‑N6. Approximately 3‑fold difference in potency between methyl and ethyl ester against different cell lines (P388 vs. NSCLC‑N6), though direct cross‑assay comparison is limited. |
| Conditions | P388: in vitro murine lymphocytic leukemia assay; NSCLC‑N6: human non‑small‑cell lung carcinoma; A549: human lung adenocarcinoma; PC3: human prostate cancer |
Why This Matters
The ester moiety acts as a cell‑line‑specific activity switch; procurement of the methyl ester (not the free acid or ethyl ester) is essential for studies targeting leukemia models such as P388.
- [1] Trost, B. M.; Dong, G. Asymmetric annulation toward pyrrolopiperazinones: concise enantioselective syntheses of pyrrole alkaloid natural products. *Org. Lett.* **2007**, *9*, 2357–2359. DOI: 10.1021/ol070742y. View Source
- [2] Zhao, D.-G.; Ma, Y.-Y.; Peng, W.; Zhou, A.-Y.; Zhang, Y.; Ding, L.; Du, Z.; Zhang, K. Total synthesis and cytotoxic activities of longamide B, longamide B methyl ester, hanishin, and their analogues. *Bioorg. Med. Chem. Lett.* **2016**, *26*, 6–8. DOI: 10.1016/j.bmcl.2015.11.069. View Source
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